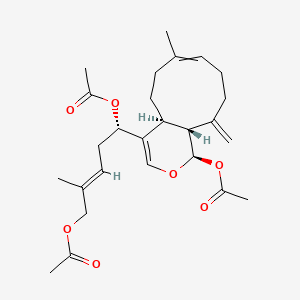
waixenicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Waixenicin A is a marine-derived xenicane diterpenoid compound isolated from the Hawaiian soft coral Sarcothelia edmondsoni. It is known for its potent and highly selective inhibition of the transient receptor potential melastatin subfamily member 7 (TRPM7) ion channel, which plays a crucial role in various cellular processes, including magnesium and calcium homeostasis, cell growth, and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of waixenicin A was achieved through a series of complex steps. The synthesis involved constructing the characteristic trans-fused oxabicyclo[7.4.0]tridecane ring system via a diastereoselective conjugate addition/trapping sequence, followed by an intramolecular alkylation to form the nine-membered ring. A β-keto sulfone motif enabled efficient ring-closure, and subsequent radical desulfonylation was performed with minimal isomerization .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the low availability of natural sources. The synthesis in the laboratory is preferred over extraction from natural sources to avoid environmental impact on coral ecosystems .
化学反応の分析
Types of Reactions: Waixenicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis involves multiple steps, such as conjugate addition, intramolecular alkylation, and radical desulfonylation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include β-keto sulfone, trimethylsilylethyl ester, and fluoride-mediated decarboxylation agents. The reaction conditions often involve diastereoselective conjugate addition and base-mediated rearrangement .
Major Products Formed: The major products formed during the synthesis of this compound include 9-deacetoxy-14,15-deepoxyxeniculin and xeniafaraunol A, which are structurally related compounds .
科学的研究の応用
Waixenicin A has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of the TRPM7 ion channel, making it a valuable tool for studying ion channel pharmacology and related cellular processes. In medicine, this compound has shown promise in reducing hypoxic-ischemic brain injury and preserving long-term behavioral outcomes in animal models . Its potential anti-inflammatory and anti-cancer properties have also garnered interest from pharmaceutical companies .
作用機序
Waixenicin A exerts its effects by selectively inhibiting the TRPM7 ion channel, which is involved in regulating magnesium and calcium homeostasis in cells. The inhibition of TRPM7 affects various cellular processes, including cell growth, proliferation, and neuronal signaling. This mechanism is particularly relevant in conditions such as ischemic and hypoxic neuronal cell death and brain injury .
類似化合物との比較
Similar Compounds: Similar compounds to waixenicin A include other xenicane diterpenoids such as 9-deacetoxy-14,15-deepoxyxeniculin and xeniafaraunol A. These compounds share structural similarities and are also derived from marine sources .
Uniqueness: this compound is unique due to its highly selective inhibition of the TRPM7 ion channel, which distinguishes it from other xenicane diterpenoids. Its potent activity and specific molecular target make it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C26H36O7 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC名 |
[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |
InChIキー |
DCZJIZRGTZFSQY-VWQHOESYSA-N |
異性体SMILES |
CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |
正規SMILES |
CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
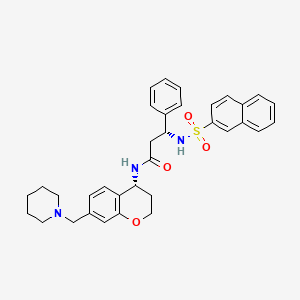
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
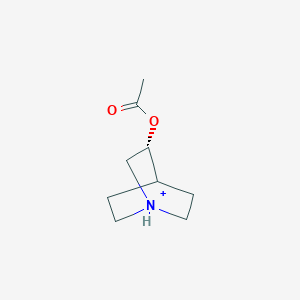
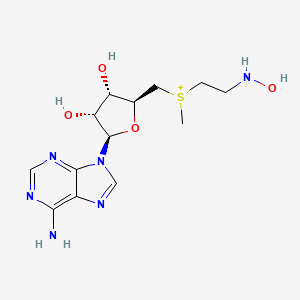
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)


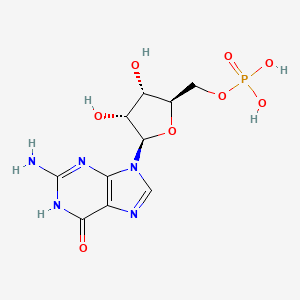
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)